molecular formula C13H11BrO3 B13194516 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13194516
M. Wt: 295.13 g/mol
InChI Key: NUOVLWRBPIFOQN-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound that features a furan ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the furan ring, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: A related compound with similar structural features but different functional groups.

    2-Bromo-2-phenylacetic Acid: Another similar compound with a bromophenyl group and acetic acid moiety.

Uniqueness

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C13H11BrO3/c1-8-6-12(17-11(8)7-13(15)16)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16)

InChI Key

NUOVLWRBPIFOQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

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